![molecular formula C21H22N4O2S B2580953 2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide CAS No. 1005299-47-7](/img/structure/B2580953.png)
2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide is a complex organic compound with a unique structure that combines a thiazole ring, a carbamoyl group, and a phenylethyl group
Mechanism of Action
Target of action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The specific targets of “2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide” would depend on its specific structure and functional groups.
Mode of action
The mode of action of “this compound” would depend on its specific targets. Thiazoles generally interact with their targets through their nitrogen and sulfur atoms .
Biochemical pathways
Thiazoles are involved in a variety of biochemical pathways due to their diverse biological activities . The specific pathways affected by “this compound” would depend on its specific targets and mode of action.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The ADME properties of “this compound” would depend on its specific structure and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the carbamoyl group and the phenylethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxygenated derivative, while reduction may yield a more hydrogenated product.
Scientific Research Applications
2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide include:
- 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide
- 2-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable for certain applications in research and industry.
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14-8-10-17(11-9-14)23-20(27)25-21-24-18(13-28-21)12-19(26)22-15(2)16-6-4-3-5-7-16/h3-11,13,15H,12H2,1-2H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRIVCWAONGVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
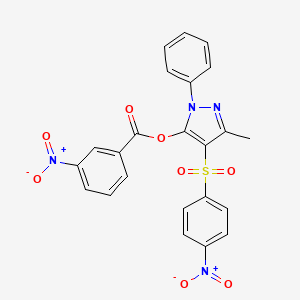
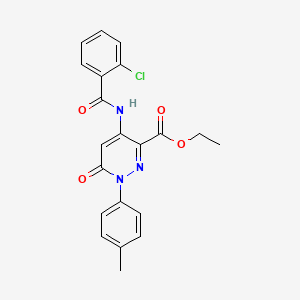
![2-chloro-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2580874.png)

![N~1~,N~3~-bis(2-chlorophenyl)-2-[(dimethylamino)methylene]malonamide](/img/structure/B2580876.png)
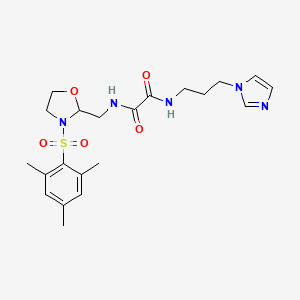
![6-benzyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580878.png)

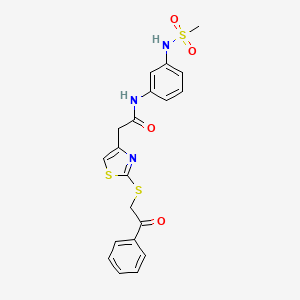
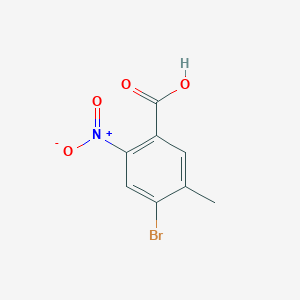
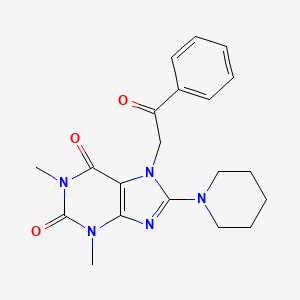
![1-[1-(benzenesulfonyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2580886.png)
![3-(pyridin-4-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2580887.png)
![1-[3-(morpholine-4-sulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2580889.png)
